(S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol
Overview
Description
(S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol is a chiral compound with a thiazole ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 5-position.
Introduction of the Propane-1,2-diol Moiety: The final step involves the addition of the propane-1,2-diol moiety to the thiazole ring. This can be achieved through various methods, including nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
(S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the biological activity of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-Methylthiazol-2-yl)propane-1,2-diol: Lacks the bromine atom, which may affect its reactivity and biological activity.
(S)-2-(5-Chloro-4-methylthiazol-2-yl)propane-1,2-diol: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
(S)-2-(5-Bromo-4-ethylthiazol-2-yl)propane-1,2-diol: Has an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.
Uniqueness
(S)-2-(5-Bromo-4-methylthiazol-2-yl)propane-1,2-diol is unique due to the presence of both the bromine atom and the methyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these substituents may confer distinct properties compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-(5-bromo-4-methyl-1,3-thiazol-2-yl)propane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO2S/c1-4-5(8)12-6(9-4)7(2,11)3-10/h10-11H,3H2,1-2H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHIIDQSAMURNC-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(CO)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)[C@](C)(CO)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801213961 | |
Record name | (2S)-2-(5-Bromo-4-methyl-2-thiazolyl)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801213961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1558007-97-8 | |
Record name | (2S)-2-(5-Bromo-4-methyl-2-thiazolyl)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1558007-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-(5-Bromo-4-methyl-2-thiazolyl)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801213961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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